molecular formula C8H11BrN2O3S B13013951 5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide

5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide

Katalognummer: B13013951
Molekulargewicht: 295.16 g/mol
InChI-Schlüssel: SSYBUXQTEDCSTC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C8H11BrN2O3S This compound is characterized by the presence of a bromine atom, an ethyl group, a hydroxyl group, a methyl group, and a sulfonamide group attached to a pyridine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide typically involves multiple steps, including bromination, sulfonation, and alkylation reactions. A common synthetic route may start with the bromination of pyridine derivatives, followed by the introduction of sulfonamide and hydroxyl groups under controlled conditions. The reaction conditions often require specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like crystallization and chromatography are employed to obtain the desired compound with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the bromine atom can result in various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Additionally, the bromine atom and hydroxyl group may contribute to the compound’s binding affinity and specificity towards target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    5-Bromo-N-ethylpyridine-3-sulfonamide: Lacks the hydroxyl and methyl groups, resulting in different chemical properties and reactivity.

    N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide: Lacks the bromine atom, affecting its substitution reactions and biological activity.

    5-Bromo-4-hydroxy-N-methylpyridine-3-sulfonamide: Lacks the ethyl group, influencing its solubility and interaction with other molecules.

Uniqueness

5-Bromo-N-ethyl-4-hydroxy-N-methylpyridine-3-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activities. The presence of both bromine and sulfonamide groups makes it a versatile compound for various applications in research and industry.

Eigenschaften

Molekularformel

C8H11BrN2O3S

Molekulargewicht

295.16 g/mol

IUPAC-Name

5-bromo-N-ethyl-N-methyl-4-oxo-1H-pyridine-3-sulfonamide

InChI

InChI=1S/C8H11BrN2O3S/c1-3-11(2)15(13,14)7-5-10-4-6(9)8(7)12/h4-5H,3H2,1-2H3,(H,10,12)

InChI-Schlüssel

SSYBUXQTEDCSTC-UHFFFAOYSA-N

Kanonische SMILES

CCN(C)S(=O)(=O)C1=CNC=C(C1=O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.